molecular formula C10H7BrFNO2 B1484764 Methyl 5-bromo-4-cyano-2-fluorophenylacetate CAS No. 1805188-84-4

Methyl 5-bromo-4-cyano-2-fluorophenylacetate

Cat. No. B1484764
CAS RN: 1805188-84-4
M. Wt: 272.07 g/mol
InChI Key: IQFYVEJLFUJSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-4-cyano-2-fluorophenylacetate (MBCFPA) is a synthetic compound that has been studied in a variety of applications. It is a member of the phenylacetate family, which is a group of compounds that are used in various scientific and industrial applications. The compound has been studied for its potential use in drug discovery and development, as well as for its potential uses in biochemical and physiological research. MBCFPA has been used in laboratory experiments to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of certain drugs. In

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-fluorophenylacetate has been studied for its potential use in drug discovery and development, as well as for its potential uses in biochemical and physiological research. The compound has been used in laboratory experiments to study the biochemical and physiological effects of various compounds, as well as to study the mechanism of action of certain drugs. In addition, Methyl 5-bromo-4-cyano-2-fluorophenylacetate has been used in studies of the metabolism of drugs, as well as studies of the pharmacokinetics of drugs.

Mechanism of Action

Methyl 5-bromo-4-cyano-2-fluorophenylacetate is an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. The compound binds to the active site of the enzyme, preventing it from metabolizing the drug. This leads to an increase in the concentration of the drug in the body, which can lead to an increase in the therapeutic effect of the drug.
Biochemical and Physiological Effects
Methyl 5-bromo-4-cyano-2-fluorophenylacetate has been studied for its potential use in drug discovery and development, as well as for its potential uses in biochemical and physiological research. The compound has been studied for its effects on the metabolism of drugs, as well as its effects on the pharmacokinetics of drugs. In addition, the compound has been studied for its effects on the biochemical and physiological processes of cells, including its effects on cell viability, cell proliferation, and cell differentiation.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-4-cyano-2-fluorophenylacetate has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is relatively stable in solution. In addition, the compound is relatively non-toxic, making it safe to use in laboratory experiments. However, the compound is relatively expensive, making it difficult to use in large-scale experiments.

Future Directions

Methyl 5-bromo-4-cyano-2-fluorophenylacetate has several potential future applications in drug discovery and development. The compound could be used to study the metabolism of drugs, as well as the pharmacokinetics of drugs. In addition, the compound could be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of certain drugs. Finally, the compound could be used to study the effects of drugs on cell viability, cell proliferation, and cell differentiation.

properties

IUPAC Name

methyl 2-(5-bromo-4-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-2-8(11)7(5-13)3-9(6)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYVEJLFUJSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-cyano-2-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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